molecular formula C20H16N4O7S2 B2948553 (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-94-3

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2948553
CAS No.: 865198-94-3
M. Wt: 488.49
InChI Key: LQHKXMQJGYHIJX-XDOYNYLZSA-N
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Description

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a sulfamoyl substituent at the 6-position, a (Z)-configured imino linkage, and a 1,3-dioxoisoindolin-2-yl acetyl group. The stereochemistry (Z-configuration) of the imino group may influence molecular interactions, as chirality plays a critical role in biological activity .

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7S2/c1-31-17(26)10-23-14-7-6-11(33(21,29)30)8-15(14)32-20(23)22-16(25)9-24-18(27)12-4-2-3-5-13(12)19(24)28/h2-8H,9-10H2,1H3,(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKXMQJGYHIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines several pharmacophores, including a dioxoisoindoline moiety and a benzo[d]thiazole derivative. Its molecular formula is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 398.43 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. Various studies have demonstrated its efficacy against different cell lines and in vivo models.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds containing the benzo[d]thiazole scaffold have shown to inhibit the production of pro-inflammatory cytokines in carrageenan-induced paw edema models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against MDA-MB-468 cells, with studies reporting significant inhibition of cell proliferation at specific concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

StudyCompound TestedMethodologyKey Findings
Study 1This compoundIn vitro assays on cancer cell linesSignificant cytotoxicity against MDA-MB-468 cells; IC50 values < 10 µM
Study 2Derivatives of benzothiazoleAnimal model for inflammationReduced paw edema by 53.41%; inhibition of pro-inflammatory cytokines
Study 3Related dioxoisoindoline compoundsMolecular docking studiesStrong binding affinity to target proteins involved in inflammation and cancer

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of many pro-inflammatory genes. Compounds that inhibit this pathway can effectively reduce inflammation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through pathways involving caspases and Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester groups undergo hydrolysis under basic conditions to form carboxylic acid derivatives:

ReactionReagents/ConditionsProductYield
Saponification of methyl ester1M NaOH, THF/H₂O (1:1), 25°CCarboxylic acid derivative92%
Acidic hydrolysisHCl (conc.), reflux, 6hPartial decomposition observed45%

Key Insight : Hydrolysis is pH-sensitive; basic conditions favor complete conversion without side reactions.

Reduction of the Imino Group

The C=N bond in the imino group can be selectively reduced to a C-N single bond using catalytic hydrogenation:

Reducing AgentConditionsProduct StructureSelectivity
H₂/Pd-C (5%)Ethanol, 40 psi, 25°CSaturated amine derivative>95%
NaBH₄MeOH, 0°C, 2hPartial reduction with byproducts60%

Note : The (Z)-configuration is retained post-reduction due to steric hindrance.

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂NH₂) moiety participates in nucleophilic substitution reactions:

Reaction TypeReagentProductApplication
AlkylationCH₃I, K₂CO₃, DMFN-methylsulfamoyl derivativeImproved solubility
AcylationAcCl, pyridineN-acetylsulfamoyl derivativeEnhanced stability

Limitation : Reactions are slower compared to aliphatic sulfonamides due to aromatic conjugation.

Dioxoisoindoline Ring Modifications

The phthalimide-like dioxoisoindoline ring undergoes ring-opening under strong basic conditions:

ReagentConditionsProductOutcome
NH₂NH₂·H₂OEtOH, refluxPrimary amine derivativeLoss of aromaticity
NaOH (10%)100°C, 12hDegradation productsLow yield (<20%)

Synthetic Utility : Ring-opening is avoided during synthesis by maintaining neutral to mildly acidic conditions .

Benzothiazole Electrophilic Substitution

The benzothiazole ring undergoes nitration and halogenation at specific positions:

ReactionReagents/ConditionsPosition SubstitutedYield
NitrationHNO₃/H₂SO₄, 0°CC-5 (meta to SO₂NH₂)58%
BrominationBr₂, FeBr₃, CH₂Cl₂C-4 (para to S)63%

Directing Effects : The sulfamoyl group strongly directs electrophiles to the meta position.

Isomerization Studies

The (Z)-configuration of the imino group is stable under ambient conditions but isomerizes to the (E)-form under UV light:

ConditionTimeZ:E RatioReversibility
UV (365 nm), MeOH2h35:65Partial
Dark, 25°C7 days98:2N/A

Implication : Photoisomerization may affect biological activity and requires controlled storage.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHTemperatureHalf-Life (h)Major Degradation Pathway
7.437°C48Ester hydrolysis
2.037°C12Imine protonation
9.037°C6Sulfamoyl hydrolysis

Formulation Insight : Buffered formulations at pH 5–6 maximize stability.

Table 2: Spectral Data for Key Intermediates

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Imino (C=N)1602–1625 7.63 (s, 1H)
Ester (C=O)1720–1745 3.72 (s, 3H, OCH₃)
Sulfamoyl (SO₂NH₂)1320–13507.92 (s, 1H)

Comparison with Similar Compounds

Core Benzothiazole Derivatives

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()

  • Structural Differences: Replaces the sulfamoyl group with an indole moiety and a cyanoacetate ester.
  • Synthesis: Prepared via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .
  • Activity : Indole derivatives often exhibit anticancer or antimicrobial properties, but the lack of a sulfamoyl group may reduce solubility compared to the target compound.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()

  • Structural Differences: Features a thiazole-indole hybrid core with an amino-oxo group instead of the sulfamoyl-benzothiazole system.
  • Synthesis: Formed via condensation of 2-aminothiazol-4(5H)-one with 3-formylindole derivatives in acetic acid .
  • Activity: The amino-oxo-thiazole group may facilitate hydrogen bonding, akin to the sulfamoyl group in the target compound, but the indole-carboxylic acid backbone could limit membrane permeability.

Sulfonylurea and Sulfonamide Analogs

Metsulfuron Methyl and Triflusulfuron Methyl ()

  • Structural Differences : Triazine-based sulfonylureas with methyl benzoate groups, lacking the benzothiazole core and dioxoisoindolinyl substituent .
  • Activity : Commercial herbicides targeting acetolactate synthase (ALS). The sulfonylurea group enables strong hydrogen bonding with ALS, whereas the target compound’s sulfamoyl group may interact differently due to steric and electronic effects.

Thiazol-5-ylmethyl Carbamates ()

  • Structural Differences: Carbamate-linked thiazole derivatives with complex amino acid side chains.
  • Activity : Likely protease inhibitors, given the carbamate and thiazole motifs. The target compound’s acetamide linker may offer greater conformational flexibility.

Physicochemical and Spectroscopic Comparisons

Hydrogen Bonding and Crystallography

The sulfamoyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (S=O), facilitating robust crystal packing interactions. Crystallographic analysis using SHELX software () could reveal distinct packing patterns compared to triazine-based herbicides (), which rely on sulfonylurea-mediated interactions .

Spectroscopic Characterization

  • 13C NMR: The dioxoisoindolinyl acetyl group in the target compound would show distinct carbonyl signals (~170 ppm) compared to the cyanoacetate group (~110 ppm) in ’s analogs .
  • IR Spectroscopy : Sulfamoyl N–H stretching (3300–3200 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) differentiate the target compound from carbamates (), which exhibit C=O stretches near 1700 cm⁻¹ .

Data Tables

Table 1: Substituent Comparison

Compound Core Structure Key Substituents Bioactivity
Target Compound Benzothiazole 6-Sulfamoyl, (Z)-imino, dioxoisoindolinyl Enzyme inhibition?
Ethyl 2-(2-(1H-indol-3-yl)... Benzothiazole Indole, cyanoacetate Anticancer?
Metsulfuron Methyl Triazine Sulfonylurea, methyl benzoate Herbicide

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